- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2), World Intellectual Property Organization, , ,

Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

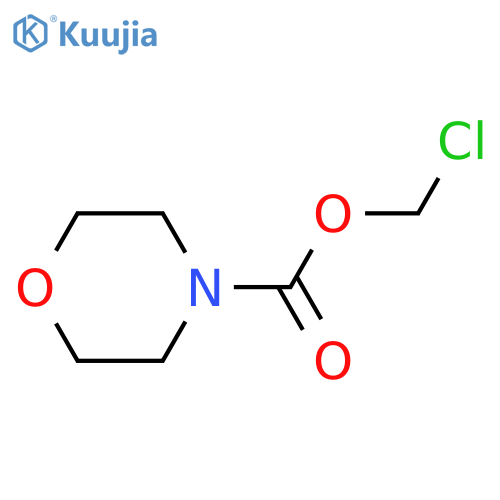

93765-68-5 structure

Nom du produit:chloromethyl morpholine-4-carboxylate

Numéro CAS:93765-68-5

Le MF:C6H10ClNO3

Mégawatts:179.601500988007

MDL:MFCD20627473

CID:1981263

PubChem ID:23371992

chloromethyl morpholine-4-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Morpholinecarboxylic acid, chloromethyl ester

- chloromethyl morpholine-4-carboxylate

- Chloromethyl 4-morpholinecarboxylate (ACI)

- DB-297105

- CS-0160285

- chloromethyl 4-morpholinecarboxylate

- 4-[(Chloromethoxy)carbonyl]morpholine

- EN300-1272308

- AS-67567

- AKOS037646245

- LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Chloromethylmorpholine-4-carboxylate

- MFCD20627473

- SCHEMBL2914249

- DTXSID201291222

- SY244561

- F52722

- 93765-68-5

- BCP32449

-

- MDL: MFCD20627473

- Piscine à noyau: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2

- La clé Inchi: LHXLWSDJXYETLZ-UHFFFAOYSA-N

- Sourire: O=C(N1CCOCC1)OCCl

Propriétés calculées

- Qualité précise: 179.035

- Masse isotopique unique: 179.035

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 136

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 38.8A^2

- Le xlogp3: 0.4

chloromethyl morpholine-4-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG480-200mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 200mg |

332.0CNY | 2021-07-14 | |

| Ambeed | A986176-100mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 100mg |

$9.0 | 2025-02-21 | |

| Ambeed | A986176-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 250mg |

$14.0 | 2025-02-21 | |

| Ambeed | A986176-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 97% | 1g |

$55.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1132481-5g |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95% | 5g |

$455 | 2024-07-23 | |

| Chemenu | CM363119-1g |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 1g |

$96 | 2024-07-19 | |

| Chemenu | CM363119-250mg |

Chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95%+ | 250mg |

$56 | 2023-01-09 | |

| Aaron | AR00IIIY-5g |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 5g |

$205.00 | 2025-02-28 | |

| Enamine | EN300-1272308-250mg |

chloromethyl morpholine-4-carboxylate |

93765-68-5 | 95.0% | 250mg |

$57.0 | 2023-10-02 | |

| 1PlusChem | 1P00IIAM-250mg |

4-Morpholinecarboxylic acid, chloromethyl ester |

93765-68-5 | 97% | 250mg |

$11.00 | 2025-03-01 |

chloromethyl morpholine-4-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Solvents: Heptane ; -20 °C; 1 h, -15 - -5 °C

1.2 Reagents: Water

1.2 Reagents: Water

Référence

Méthode de production 2

Conditions de réaction

Référence

- Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

Référence

- Preparation of dihydroquinolines useful for treatment of multiple sclerosis, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Solvents: Heptane

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C

Référence

- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C → rt

Référence

- NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups, Synlett, 2005, (18), 2847-2850

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C; 0 °C → rt; 5 h, rt

Référence

- Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 1.5 h, 0 °C → rt

Référence

- Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents, World Intellectual Property Organization, , ,

chloromethyl morpholine-4-carboxylate Preparation Products

chloromethyl morpholine-4-carboxylate Littérature connexe

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

93765-68-5 (chloromethyl morpholine-4-carboxylate) Produits connexes

- 1421496-51-6(2,4-dimethyl-1-{1-(4-methylthiophene-2-carbonyl)piperidin-4-ylmethyl}piperazine; bis(formic acid))

- 1878552-33-0(4-Methoxy-N-methyl-2-pyridinecarboxamide)

- 2993-24-0(4-(pentafluoro-λ?-sulfanyl)aniline)

- 2241130-49-2(2-Methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid hydrochloride)

- 2097977-86-9(3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid)

- 168618-16-4(3-ethoxy-2-nitrothiophene)

- 55750-48-6(N-(Methoxycarbonyl) Maleimide)

- 953888-67-0(N-1-(3-bromophenyl)ethylcyclopropanamine)

- 2229306-25-4(3-(dimethyl-1,3-oxazol-2-yl)but-3-en-1-amine)

- 2624137-82-0(1-(2,2,2-trifluoroethoxy)-3-azabicyclo3.2.0heptane hydrochloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate

Pureté:99%

Quantité:5g

Prix ($):194.0